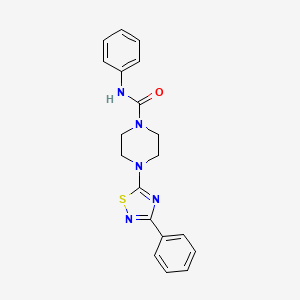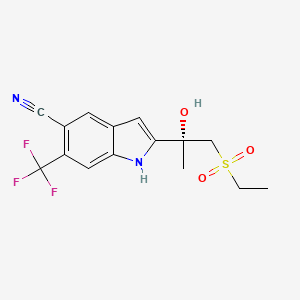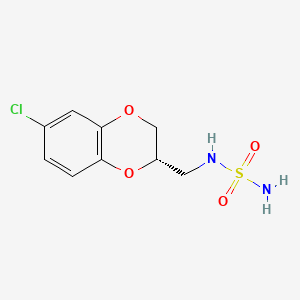![molecular formula C20H19N B1673074 (6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 129540-12-1](/img/structure/B1673074.png)
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is a compound discovered by Johnson & Johnson. It is a triple reuptake inhibitor antidepressant, which means it inhibits the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This compound was first prepared by Bruce E. Maryanoff and coworkers during the late 1970s to 1980s .
Métodos De Preparación
The synthesis of JNJ-7925476 involves the preparation of a pyrroloisoquinoline core with an overlaid benzhydryl motif. The incorporation of the pyrrolidino ring onto the tetrahydroisoquinoline scaffolding markedly improves potency, although this only works for one of the available stereoisomers . The compound is a racemic preparation of the more potent diastereomer. The synthetic routes and reaction conditions for the preparation of JNJ-7925476 have been detailed in various scientific publications .
Análisis De Reacciones Químicas
JNJ-7925476 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It has been used as a model compound for studying the structure-activity relationships of pyrroloisoquinoline derivatives.
Biology: It has been used to study the effects of triple reuptake inhibitors on neurotransmitter levels in the brain.
Medicine: It has been investigated as a potential treatment for depression and other mood disorders due to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Mecanismo De Acción
JNJ-7925476 exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of depression and other mood disorders. The molecular targets of JNJ-7925476 include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .
Comparación Con Compuestos Similares
JNJ-7925476 is unique in its ability to inhibit the reuptake of three major neurotransmitters: serotonin, norepinephrine, and dopamine. Similar compounds include:
JNJ-39836966: The (6R,10bS) stereoisomer of JNJ-7925476, which is more potent.
JNJ-39836732: The (6S,10bR) stereoisomer of JNJ-7925476, which is less potent.
Crispine A: Another pyrroloisoquinoline derivative with similar structural features.
These compounds share structural similarities with JNJ-7925476 but differ in their potency and specific effects on neurotransmitter reuptake.
Propiedades
Número CAS |
129540-12-1 |
|---|---|
Fórmula molecular |
C20H19N |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C20H19N/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2/t19-,20+/m0/s1 |
Clave InChI |
YPFCCQUUZJDQAM-VQTJNVASSA-N |
SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
SMILES isomérico |
C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24 |
SMILES canónico |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)


![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

